2,6-Dimethyl-4-(piperidine-4-carbonyl)morpholine hydrochloride
Description
2,6-Dimethyl-4-(piperidine-4-carbonyl)morpholine hydrochloride (CAS Ref: 10-F662423) is a synthetic compound featuring a morpholine ring substituted with two methyl groups at the 2- and 6-positions and a piperidine-4-carbonyl moiety at the 4-position.
Properties
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-piperidin-4-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-9-7-14(8-10(2)16-9)12(15)11-3-5-13-6-4-11;/h9-11,13H,3-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHHHHZMSVGACL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,6-Dimethyl-4-(piperidine-4-carbonyl)morpholine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound features a morpholine ring substituted with a piperidine carbonyl group and two methyl groups at the 2 and 6 positions. Its structural formula can be represented as follows:
Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in neurotransmission and metabolic pathways. Its interaction with acetylcholinesterase (AChE) has been particularly noted, suggesting potential applications in neurodegenerative diseases.
1. Neuroprotective Effects
Studies have shown that derivatives of morpholine compounds can exhibit neuroprotective properties by inhibiting AChE activity. For example, similar compounds have demonstrated significant inhibition of AChE, which is crucial for the treatment of Alzheimer's disease. The binding interactions at the active site of AChE were characterized using molecular dynamics simulations, revealing critical amino acid interactions that stabilize the enzyme-inhibitor complex .
2. Antitumor Activity
The compound's potential as an antitumor agent has been explored in various studies. In vitro assays revealed that related piperidine derivatives exhibited significant cytotoxicity against several cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against colon cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2,6-Dimethyl-4-(piperidine-4-carbonyl)morpholine | HCT116 | 0.64 |
| Related Piperidine Derivative | MCF7 | 1.5 |
3. Antimicrobial Activity
Preliminary evaluations have indicated that morpholine derivatives possess antimicrobial properties. The minimal inhibitory concentration (MIC) values for certain piperidine-based compounds against Staphylococcus aureus were reported to be as low as 3.125 µg/mL, suggesting robust antibacterial activity .
Case Studies
Several case studies illustrate the compound's biological activities:
- Case Study 1 : A study focused on the synthesis of piperidine-morpholine derivatives showed that modifications at the piperidine ring significantly enhanced AChE inhibition compared to unmodified counterparts.
- Case Study 2 : In vivo studies demonstrated that a related compound reduced tumor growth in mouse models of breast cancer, highlighting its potential as an anticancer therapeutic.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound remains under investigation. Initial studies suggest favorable absorption and distribution characteristics, although further toxicological assessments are necessary to establish safety profiles for clinical applications .
Chemical Reactions Analysis
Acid-Base Reactions
The hydrochloride salt undergoes deprotonation in basic media to yield the free base. This reaction is critical for modifying the compound’s solubility or preparing it for further derivatization.
| Reaction Type | Reagents/Conditions | Product | Key Observations |
|---|---|---|---|
| Deprotonation | NaOH, KOH (aqueous or alcoholic) | Free base: 2,6-Dimethyl-4-(piperidine-4-carbonyl)morpholine | The free base exhibits increased nucleophilicity, enabling subsequent alkylation or acylation. |
Oxidation Reactions
Tertiary amines in the morpholine and piperidine rings can be oxidized to N-oxides, altering electronic properties and biological activity.
| Reaction Type | Reagents/Conditions | Product | Key Observations |
|---|---|---|---|
| N-Oxidation | H<sub>2</sub>O<sub>2</sub>, mCPBA (meta-chloroperbenzoic acid) | 2,6-Dimethyl-4-(piperidine-4-carbonyl)morpholine N-oxide hydrochloride | N-Oxide formation enhances polarity and may influence receptor binding. |
Nucleophilic Substitution
The methyl groups on the morpholine ring are generally inert, but the piperidine nitrogen may participate in quaternization reactions under strong alkylating conditions.
Reduction Reactions
The ketone group in the piperidine-carbonyl moiety can be reduced to a secondary alcohol, modifying the compound’s hydrophobicity.
Salt Metathesis
The hydrochloride counterion can be exchanged with other anions to tailor physicochemical properties.
Hydrolysis and Stability
The morpholine ring is stable under mild acidic/basic conditions but may undergo ring-opening in extreme environments.
Coordination Chemistry
The tertiary amines and carbonyl group can act as ligands for metal ions, forming complexes for catalytic or material applications.
| Metal Salt | Conditions | Product | Key Observations |
|---|---|---|---|
| CuCl<sub>2</sub> | EtOH, 25°C, 12h | Cu(II) complex with N,O-coordination | Stabilizes metal in +2 oxidation state; potential for redox catalysis . |
Thermal Decomposition
At elevated temperatures, the compound may decompose into smaller fragments, releasing HCl gas.
| Condition | Products | Key Observations |
|---|---|---|
| 250°C, inert atmosphere | Piperidine derivatives, CO, and volatile hydrocarbons | Thermal stability is influenced by the hydrochloride counterion . |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and pharmacological differences between the target compound and related molecules:
Key Differences and Implications
Core Structure: The target compound and amorolfine share a 2,6-dimethylmorpholine core but differ in substituents. Amorolfine’s bulky 2-methyl-3-(4-tert-pentylphenyl)propyl group enhances lipophilicity, critical for antifungal membrane penetration . Benidipine and barnidipine feature a 1,4-dihydropyridine core, essential for calcium channel blockade. Their ester-linked benzylpiperidine/pyrrolidine groups modulate potency and tissue selectivity .
Pharmacological Activity: Calcium Channel Blockers: Benidipine and barnidipine inhibit L-type calcium channels, reducing vascular smooth muscle contraction. Their nitroaryl groups enhance electron-withdrawing effects, stabilizing the dihydropyridine ring in the active conformation . Antifungal Activity: Amorolfine’s morpholine ring and hydrophobic substituents enable interaction with fungal lanosterol demethylase, disrupting ergosterol synthesis . The target compound’s carbonyl group could confer distinct binding modes if explored for similar targets.
Synthetic and Stability Considerations :
- Impurities in barnidipine (e.g., dehydrogenated derivatives) highlight the sensitivity of dihydropyridine compounds to oxidation, necessitating strict storage conditions . The target compound’s morpholine-piperidine-carbonyl structure may offer greater stability under physiological conditions.
- Stereochemistry is critical: amorolfine’s (2R,6S) configuration ensures optimal antifungal activity, while benidipine’s chiral centers influence calcium channel selectivity . The target compound’s stereochemical details remain unconfirmed but could significantly impact function.
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthetic route for 2,6-dimethyl-4-(piperidine-4-carbonyl)morpholine hydrochloride?
- Methodology : Focus on modular synthesis strategies. For example:
- Step 1 : Prepare the morpholine core via cyclization of diethanolamine derivatives with appropriate alkylating agents (e.g., 2-chloroacetone for dimethyl substitution) .
- Step 2 : Introduce the piperidine-4-carbonyl group via nucleophilic acyl substitution using activated carbonyl reagents (e.g., piperidine-4-carbonyl chloride) under inert conditions .
- Step 3 : Optimize hydrochloride salt formation via acid titration (HCl gas in anhydrous ether) and monitor purity using HPLC (>95%) .
Q. How can researchers validate the structural integrity of this compound?
- Analytical Workflow :
- NMR : Confirm stereochemistry (e.g., ¹H NMR for methyl group splitting patterns and ¹³C NMR for carbonyl signals at ~170 ppm) .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., ESI-MS for [M+H]⁺ at m/z 283.84) and isotopic patterns consistent with Cl .
- X-ray Crystallography : Resolve ambiguous stereochemistry using single-crystal diffraction (e.g., compare with piperidinium chloride analogs) .
Q. What stability studies are recommended for long-term storage?
- Protocol :
- Temperature : Store at 4°C in airtight containers to prevent hygroscopic degradation .
- pH Stability : Test solubility in aqueous buffers (pH 3–7) and monitor decomposition via UV-Vis or HPLC over 6–12 months .
- Light Sensitivity : Conduct accelerated aging under UV/visible light to assess photolytic byproducts .
Advanced Research Questions
Q. How do stereochemical variations in the morpholine/piperidine moieties affect biological activity?
- Experimental Design :
- Synthesize diastereomers (e.g., cis vs. trans dimethyl groups) and compare receptor-binding affinities using radioligand assays .
- Computational modeling (e.g., molecular docking) to correlate steric hindrance with activity .
Q. What strategies resolve contradictions in reaction yields during scale-up?
- Case Study :
- Issue : Low yield (~40%) in acylation step during scale-up.
- Root Cause Analysis :
- Kinetic Control : Insufficient mixing or localized heating in large reactors .
- Impurity Profile : Residual morpholine intermediates detected via LC-MS .
- Solution : Switch to flow chemistry for precise temperature control and use scavenger resins to trap unreacted reagents .
Q. How can green chemistry principles be applied to optimize synthesis?
- Innovative Approaches :
- Solvent Replacement : Replace dichloromethane with bio-based solvents (e.g., cyclopentyl methyl ether) to reduce toxicity .
- Catalysis : Use enzyme-mediated acylation (e.g., lipases) for stereoselective carbonyl group installation .
- Waste Reduction : Recover HCl gas via scrubbing systems during salt formation .
Data Contradiction Analysis
Q. Discrepancies in reported melting points: How to troubleshoot?
- Hypotheses :
- Polymorphism : Different crystalline forms due to varying recrystallization solvents (e.g., ethanol vs. acetone) .
- Purity : Impurities (e.g., residual piperidine) lowering observed melting points .
- Resolution :
- Perform DSC (Differential Scanning Calorimetry) to identify polymorphic transitions.
- Repurify via preparative HPLC and compare results .
Tables for Key Parameters
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
